molecular formula C24H30N2O2 B12605776 (E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] CAS No. 874360-95-9

(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]

Cat. No.: B12605776
CAS No.: 874360-95-9
M. Wt: 378.5 g/mol
InChI Key: INPUHWAOMDWBQN-UHFFFAOYSA-N
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Description

(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a cyclohexane ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] typically involves the reaction of cyclohexane-1,1-diylbis(methylene) with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-hydroxyphenyl)methanimine]
  • (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-chlorophenyl)methanimine]

Uniqueness

(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents, such as hydroxy or chloro groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

874360-95-9

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[[1-[[(4-methoxyphenyl)methylideneamino]methyl]cyclohexyl]methyl]methanimine

InChI

InChI=1S/C24H30N2O2/c1-27-22-10-6-20(7-11-22)16-25-18-24(14-4-3-5-15-24)19-26-17-21-8-12-23(28-2)13-9-21/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3

InChI Key

INPUHWAOMDWBQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NCC2(CCCCC2)CN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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